N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research
N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research
For Immediate Release
[CITY, STATE] – December 28, 2025 – In a move to facilitate advanced research and development in medicinal chemistry, a comprehensive technical guide on the physicochemical properties of N-Hydroxypropionamidine has been compiled. This document, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the compound's key characteristics, supported by available data and standardized experimental protocols.
N-Hydroxypropionamidine (IUPAC name: N'-hydroxypropanimidamide), a member of the N-hydroxyamidine class of compounds, holds significant interest in pharmaceutical sciences. These compounds are recognized for their potential as prodrugs for amidines, a class of molecules with diverse biological activities. The N-hydroxy functionality can improve oral bioavailability by reducing the basicity of the otherwise strongly basic amidine group.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-Hydroxypropionamidine is presented below. It is important to note that while computational predictions offer valuable insights, experimentally determined data is crucial for precise applications.
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | PubChem[1] |
| Molecular Weight | 88.11 g/mol | PubChem[1] |
| XLogP3 (Predicted) | -0.1 | PubChem[1] |
| Boiling Point (Predicted) | 132.8 ± 23.0 °C at 760 mmHg | ChemScene[2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | ChemBK[3] |
| pKa (Predicted) | 7.48 ± 0.69 | ChemBK[3] |
| Physical Form | Viscous Liquid (Colorless to off-white) | ChemScene[2] |
| Water Solubility | Slightly soluble in water | ChemBK[3] |
| Hygroscopicity | Hygroscopic | Propionamidoxime Safety Data Sheet[1] |
Experimental Protocols
To aid researchers in verifying and expanding upon the existing data, this guide outlines standardized experimental methodologies for determining key physicochemical parameters.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical constants that provide an indication of purity.
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Melting Point: For solid derivatives, the capillary method is standard. A small, dried sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.[4]
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Boiling Point: Due to the predicted liquid nature of N-Hydroxypropionamidine at room temperature, its boiling point can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.
Solubility Determination
Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a widely accepted protocol.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow for LogP Determination
Caption: Workflow for determining the LogP value.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. Potentiometric titration or UV-spectrophotometric methods are commonly employed.
Stability and Degradation
The stability of a drug candidate is a critical parameter affecting its shelf-life and efficacy. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Conditions:
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Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl).
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Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH).
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Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Degradation: Heating the solid or solution.
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Photodegradation: Exposure to UV and visible light.
A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products formed under these stress conditions.[5]
Logical Flow for Stability Indicating Method Development
Caption: Process for developing a stability-indicating HPLC method.
Biological Context: Prodrug Potential
N-hydroxyamidines, such as N-Hydroxypropionamidine, are often investigated as prodrugs of amidines. The N-hydroxy group reduces the basicity of the amidine, which can lead to improved oral absorption. In vivo, the N-hydroxy group can be metabolically reduced to the active amidine.
Prodrug Activation Pathway
Caption: Prodrug concept for N-Hydroxypropionamidine.
Synthesis and Characterization
The synthesis of N-Hydroxypropionamidine can be achieved through the reaction of propionitrile with hydroxylamine. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure, while High-Performance Liquid Chromatography (HPLC) is used to assess its purity.[4][6]
This technical guide serves as a foundational resource for the scientific community. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of N-Hydroxypropionamidine, thereby accelerating its potential application in drug discovery and development.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Buy Maltotetraitol (EVT-337987) | 66767-99-5 [evitachem.com]
